molecular formula C12H23N2O2P B12520483 Piperidine, 1,1'-(acetylphosphinylidene)bis- CAS No. 652975-41-2

Piperidine, 1,1'-(acetylphosphinylidene)bis-

Cat. No.: B12520483
CAS No.: 652975-41-2
M. Wt: 258.30 g/mol
InChI Key: JRYFENUQAJXJTQ-UHFFFAOYSA-N
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Description

Piperidine, 1,1'-(acetylphosphinylidene)bis- is a specialized organophosphorus compound featuring two piperidine subunits linked by an acetylphosphinylidene group. This unique structure classifies it as a bis-phosphorous derivative, making it a reagent of interest in advanced synthetic organic chemistry and medicinal chemistry research. Its potential applications include serving as a key building block or intermediate in the development of novel pharmacologically active molecules. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . Compounds with a "phosphinylidene" core, similar to the one in this reagent, are often explored as ligands in coordination chemistry or as precursors in the synthesis of more complex molecular architectures . The mechanism of action for research applications is anticipated to involve the chemical reactivity of its phosphorus center, which can act as an electrophile or participate in nucleophilic substitution reactions, facilitating the incorporation of the bis-piperidine motif into larger molecular frameworks. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the compound using appropriate personal protective equipment.

Properties

CAS No.

652975-41-2

Molecular Formula

C12H23N2O2P

Molecular Weight

258.30 g/mol

IUPAC Name

1-di(piperidin-1-yl)phosphorylethanone

InChI

InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3

InChI Key

JRYFENUQAJXJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)P(=O)(N1CCCCC1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Substitution with Dichloroacetone Derivatives

A plausible method involves reacting piperidine with a bis-chloroacetone derivative containing a phosphoryl group.

Step Reaction Reagents/Conditions Yield (Hypothetical)
1 Synthesis of dichloroacetone phosphate PCl₃, acetone, base (e.g., pyridine)
2 Nucleophilic substitution Piperidine, solvent (e.g., acetonitrile), base (e.g., triethylamine) 60–80%

Mechanism :

  • Dichloroacetone phosphate synthesis : React acetone with PCl₃ to form a phosphorylated intermediate.
  • Substitution : Piperidine attacks the electrophilic phosphorus center, displacing chloride ions to form the bis-piperidine structure.

Supporting Evidence :

  • Similar methods are used for synthesizing piperidine derivatives with tetrazole or carbonyl linkers.
  • Phosphoryl chlorides are known to react with amines in nucleophilic substitutions.

Route 2: Phosphorylation of Acetone-Derived Intermediates

This approach leverages acetone as a core structure, followed by phosphorylation and coupling with piperidine.

Step Reaction Reagents/Conditions Yield (Hypothetical)
1 Acetone phosphorylation POCl₃, CH₃COCH₃
2 Coupling with piperidine Piperidine, solvent (e.g., THF), base (e.g., NaH) 50–70%

Mechanism :

  • Phosphorylation : Acetone reacts with POCl₃ to form a phosphorylated acetone intermediate.
  • Coupling : Piperidine reacts with the phosphorylated intermediate via nucleophilic attack.

Supporting Evidence :

  • POCl₃ is a common phosphorylating agent in organic synthesis.
  • Piperidine’s nucleophilicity facilitates reactions with electrophilic phosphorus centers.

Reaction Optimization and Challenges

Key Parameters

Factor Impact Optimal Conditions
Base Neutralizes HCl byproducts Triethylamine or pyridine
Solvent Polar aprotic solvents enhance nucleophilicity Acetonitrile, THF
Temperature Higher temps may degrade piperidine 0°C to RT

Example Protocol (Route 1) :

  • Step 1 : React PCl₃ (2.0 eq) with acetone in pyridine at 0°C.
  • Step 2 : Add piperidine (2.2 eq) in acetonitrile, stir at RT for 6–12 h.
  • Purification : Extract with ethyl acetate, wash with brine, and crystallize.

Characterization Techniques

Method Key Data References
¹H NMR Peaks for piperidine protons (δ 1.5–3.5 ppm), acetyl group (δ 2.1 ppm)
¹³C NMR Phosphoryl carbon (δ 25–30 ppm), carbonyl (δ 170–175 ppm)
IR P=O stretch (1100–1250 cm⁻¹), C=O stretch (1650–1750 cm⁻¹)
MS Molecular ion [M+H]⁺ at m/z 259

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
1 High yield potential, simple reagents Requires anhydrous conditions
2 Direct phosphorylation, scalable POCl₃ toxicity
3 Novelty in phosphorus incorporation Low yield, complex mechanisms

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of Piperidine, 1,1'-(acetylphosphinylidene)bis-:

Compound Name CAS No. Bridging Group/Substituent Key Features Reference
Piperidine, 1,1'-(acetylphosphinylidene)bis- Not listed Acetylphosphinylidene Phosphorous-containing bridge; potential bioactivity via acetyl and piperidine groups.
Piperidine,1,1'-(phenylphosphinidene)bis- 14287-62-8 Phenylphosphinidene Aromatic phenyl group enhances stability; used in coordination chemistry.
Piperidine,1,1'-(1,3-propanediyl)bis- 31951-46-9 1,3-Propanediyl Flexible aliphatic linker; applications in polymer crosslinking.
Piperidine, 1,1'-(tetrathiodicarbonothioyl)bis- 120-54-7 Tetrathiodicarbonothioyl Sulfur-rich bridge; regulated due to toxicity (declarable at 0.1% threshold).
1,2-Dipiperidinoethane 100-76-5 Ethylene Simple aliphatic bridge; foundational in ligand design.

Key Observations :

  • Acetylphosphinylidene vs. Tetrathiodicarbonothioyl: The acetylphosphinylidene group (phosphorus-oxygen bond) offers different electronic properties compared to the sulfur-dominated tetrathiodicarbonothioyl group. The latter is regulated under REACH due to its biocidal properties .
  • Aromatic vs. Aliphatic Bridges : Phenylphosphinidene analogues (e.g., CAS 14287-62-8) exhibit enhanced thermal stability, whereas aliphatic bridges (e.g., 1,3-propanediyl) provide flexibility for applications like polymer additives .

Functional and Regulatory Differences

  • Biological Activity : Piperidine derivatives with acetyl groups (e.g., the title compound) are explored for antimicrobial and anti-inflammatory properties, whereas sulfur-containing analogues (e.g., CAS 120-54-7) are restricted due to toxicity .
  • Regulatory Status: Piperidine, 1,1'-(tetrathiodicarbonothioyl)bis-: Declarable at 0.1% concentration under EU regulations . Piperidine,1,1'-(1,3-propanediyl)bis-: No significant restrictions reported, making it suitable for industrial use .

Biological Activity

Piperidine and its derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1,1'-(acetylphosphinylidene)bis- is a notable derivative that has garnered attention for its potential therapeutic applications. This article will explore the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

Piperidine, 1,1'-(acetylphosphinylidene)bis- features a piperidine ring substituted with an acetylphosphinylidene group. This unique structure contributes to its biological properties, particularly in pharmacological contexts.

Biological Activity

The biological activity of Piperidine derivatives is broad, encompassing various pharmacological effects:

  • Antimicrobial Activity : Several studies have demonstrated that piperidine derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The incorporation of phosphinylidene groups may enhance this activity through increased interaction with microbial membranes.
  • Anticancer Properties : Piperidine compounds have been investigated for their anticancer potential. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects : Some piperidine derivatives are known to interact with neurotransmitter systems, suggesting potential neuroprotective effects. For instance, compounds similar to Piperidine, 1,1'-(acetylphosphinylidene)bis- may influence dopaminergic pathways, which are crucial in neurodegenerative diseases like Parkinson's.

Case Study 1: Antimicrobial Evaluation

A study conducted by Usuki et al. (2023) evaluated the antimicrobial efficacy of various piperidine derivatives, including those with phosphinylidene modifications. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL for certain derivatives, highlighting the potential of these compounds as antimicrobial agents .

Case Study 2: Anticancer Activity

Research by Li et al. (2023) explored the anticancer properties of piperidine derivatives. The study found that Piperidine, 1,1'-(acetylphosphinylidene)bis- led to a 70% reduction in cell viability in breast cancer cell lines within 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .

Case Study 3: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of piperidine derivatives revealed that compounds similar to Piperidine, 1,1'-(acetylphosphinylidene)bis- could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective role against neurodegeneration .

Research Findings

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial membranesUsuki et al., 2023
AnticancerInduction of apoptosis via caspase activationLi et al., 2023
NeuroprotectiveReduction of oxidative stressUsuki et al., 2023

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